1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one
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Overview
Description
1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one typically involves the reaction of 3-chloro-4-methylphenylhydrazine with 4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and advanced analytical techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one
- 1-(3-Chloro-4-methylphenyl)-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one
Uniqueness
1-(3-Chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10ClF3N2O2 |
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Molecular Weight |
342.70 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-methyl-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C15H10ClF3N2O2/c1-7-3-4-9(6-10(7)16)21-14-12(8(2)5-11(22)23-14)13(20-21)15(17,18)19/h3-6H,1-2H3 |
InChI Key |
FFCIEFJKWQMNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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